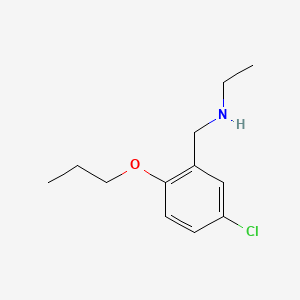

N-(5-chloro-2-propoxybenzyl)ethanamine

Description

N-(5-Chloro-2-propoxybenzyl)ethanamine is a synthetic phenethylamine derivative featuring a benzyl moiety substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position. The ethanamine chain is attached to the benzyl group, distinguishing it from classical NBOMe compounds, which typically incorporate an N-methoxybenzyl substituent (e.g., 25I-NBOMe) .

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.732 |

IUPAC Name |

N-[(5-chloro-2-propoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H18ClNO/c1-3-7-15-12-6-5-11(13)8-10(12)9-14-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |

InChI Key |

NLCQBGZZDKLUHE-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)Cl)CNCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares a phenethylamine backbone but differs in substitution patterns. Key comparisons include:

Key Differences :

- Substituent Position : The target compound’s chlorine is at the 5-position, unlike 25C-NBOMe (4-Cl), which may alter receptor binding .

- Benzyl Group : The absence of a 2-methoxy group on the benzyl fragment reduces structural similarity to NBOMe compounds, likely decreasing 5-HT2A potency .

- Propoxy vs.

Halogenated Benzyl-Ethanamine Derivatives

Compounds like 24H-NBCl and 34H-NBCl () feature chlorinated benzyl groups and ethanamine backbones:

Key Insights :

Other Ethylamine-Based Compounds

- Nitenpyram Metabolites () : Metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine share ethanamine backbones but differ in heterocyclic substituents, emphasizing the role of aromatic systems in bioactivity.

Pharmacological and Toxicological Considerations

- Receptor Binding: While NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, the target’s lack of dimethoxy groups and methoxybenzyl substitution likely reduces potency .

- Metabolism : Propoxy groups may undergo slower oxidative metabolism than methoxy groups, prolonging half-life but increasing risk of accumulation .

- Toxicity : NBOMe compounds are associated with severe neurotoxicity and fatalities; structural deviations in the target compound might mitigate or alter these risks, though empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.